molecular formula C15H27N B14549770 2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- CAS No. 62034-45-1

2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl-

Cat. No.: B14549770
CAS No.: 62034-45-1
M. Wt: 221.38 g/mol
InChI Key: QSNWYFIDXVEMKZ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with an amine group attached to it, along with cyclohexyl and trimethyl substituents. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- can be achieved through several methods. One common method involves the controlled hydrogenation of isophorone, which leads to the formation of 3,5,5-trimethyl-2-cyclohexen-1-ol. This intermediate can then be further reacted with cyclohexylamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes, where isophorone is subjected to controlled hydrogenation to form the intermediate alcohol. This is followed by amination reactions using cyclohexylamine under optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carbonyl compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclohexene ring and substituents contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-amine, N-cyclohexyl-3,5,5-trimethyl- is unique due to its specific combination of a cyclohexene ring with an amine group and cyclohexyl and trimethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62034-45-1

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

N-cyclohexyl-3,5,5-trimethylcyclohex-2-en-1-amine

InChI

InChI=1S/C15H27N/c1-12-9-14(11-15(2,3)10-12)16-13-7-5-4-6-8-13/h9,13-14,16H,4-8,10-11H2,1-3H3

InChI Key

QSNWYFIDXVEMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)NC2CCCCC2

Origin of Product

United States

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